molecular formula C21H20O7 B11126701 1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one

1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one

Cat. No.: B11126701
M. Wt: 384.4 g/mol
InChI Key: HSCBATJPVCRKER-UHFFFAOYSA-N
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Description

1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzoyl chloride . These intermediates are then subjected to various reaction conditions, including esterification and cyclization, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tubulin or histone deacetylases, leading to anti-cancer effects . The compound’s trimethoxybenzoyl group is known to enhance its binding affinity to these targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzyl alcohol
  • 3,4,5-Trimethoxybenzoyl chloride
  • 3,4,5-Trimethoxyphenylacetic acid

Uniqueness

1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE is unique due to its combination of a benzofuran ring and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets more effectively than similar compounds .

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

1-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]propan-2-one

InChI

InChI=1S/C21H20O7/c1-12(22)10-27-14-5-6-17-15(9-14)16(11-28-17)20(23)13-7-18(24-2)21(26-4)19(8-13)25-3/h5-9,11H,10H2,1-4H3

InChI Key

HSCBATJPVCRKER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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